molecular formula C28H27FN2O3S B2675051 1-benzyl-3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one CAS No. 892782-79-5

1-benzyl-3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one

Cat. No. B2675051
M. Wt: 490.59
InChI Key: UMTVWLYKBJONQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-benzyl-3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one” is a complex organic molecule. It contains several functional groups, including a benzyl group, a sulfonyl group, a fluorine atom, a pyrrolidinyl group, and a quinolinone group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzyl group and the quinolinone group are aromatic, meaning they have a cyclic, planar structure with delocalized pi electrons .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzyl group could undergo electrophilic aromatic substitution, while the sulfonyl group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups it contains. For example, its solubility would be influenced by the polar sulfonyl group and the nonpolar aromatic rings .

Scientific Research Applications

Catalysis and Synthesis

  • Pyridinium-1-sulfonic acid-2-carboxylic acid chloride has been synthesized and applied as a catalyst for the preparation of hexahydroquinolines, highlighting the potential role of similar compounds in catalyzing multi-component condensation reactions under mild conditions (Moosavi‐Zare & Afshar-Hezarkhani, 2020).

Pharmacological Activities

  • Sulfonamide derivatives have been synthesized and evaluated for their in vitro anti-cancer activity against various cancer cell lines, indicating the potential of sulfonamide groups in therapeutic applications (Cumaoğlu et al., 2015).

Material Science

  • Studies on homoleptic cyclometalated iridium complexes and their applications in organic light-emitting diodes (OLEDs) demonstrate the relevance of quinoline derivatives in the development of electronic and photonic materials (Tsuboyama et al., 2003).

Chemical Synthesis

  • Research on model reactions for the synthesis of azacorannulenes and related heteroaromatic compounds provides insight into the chemical transformations and synthetic applications of quinoline derivatives (Dix et al., 2002).

Photophysical Properties

  • Investigations into the photophysical properties of dibenzothiophene and its derivatives, sensitized by quinoline derivatives, offer insights into the applications of these compounds in photochemical processes and environmental science (Che et al., 2005).

properties

IUPAC Name

1-benzyl-3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN2O3S/c1-19-10-11-20(2)26(14-19)35(33,34)27-18-31(17-21-8-4-3-5-9-21)24-16-25(30-12-6-7-13-30)23(29)15-22(24)28(27)32/h3-5,8-11,14-16,18H,6-7,12-13,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTVWLYKBJONQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

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